molecular formula C14H16O3 B1323826 trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-79-9

trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323826
CAS No.: 733740-79-9
M. Wt: 232.27 g/mol
InChI Key: JCFJOOWFROHYMP-VXGBXAGGSA-N
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Description

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H16O3. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2-methylbenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, followed by acidification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various benzoyl derivatives.

Scientific Research Applications

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies on its binding affinity and specificity are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid: Similar structure with a methoxy group instead of a methyl group.

    Trans-2-(2-Chlorobenzoyl)cyclopentane-1-carboxylic acid: Contains a chlorine atom in place of the methyl group.

Uniqueness

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFJOOWFROHYMP-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641322
Record name (1R,2R)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-79-9
Record name rel-(1R,2R)-2-(2-Methylbenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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